molecular formula C12H10N2O5 B5065090 3-Acetyl-4-hydroxy-2-(3-nitrophenyl)-1,2-dihydropyrrol-5-one

3-Acetyl-4-hydroxy-2-(3-nitrophenyl)-1,2-dihydropyrrol-5-one

Cat. No.: B5065090
M. Wt: 262.22 g/mol
InChI Key: FBPHOXVICRWLQD-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxy-2-(3-nitrophenyl)-1,2-dihydropyrrol-5-one is a complex organic compound with a unique structure that includes an acetyl group, a hydroxy group, a nitrophenyl group, and a dihydropyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-hydroxy-2-(3-nitrophenyl)-1,2-dihydropyrrol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to yield the desired dihydropyrrolone structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography would be common in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-hydroxy-2-(3-nitrophenyl)-1,2-dihydropyrrol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-acetyl-4-oxo-2-(3-nitrophenyl)-1,2-dihydropyrrol-5-one.

    Reduction: Formation of 3-acetyl-4-hydroxy-2-(3-aminophenyl)-1,2-dihydropyrrol-5-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-4-hydroxy-2-(3-nitrophenyl)-1,2-dihydropyrrol-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-hydroxy-2-(3-nitrophenyl)-1,2-dihydropyrrol-5-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in redox reactions, while the hydroxy and acetyl groups can form hydrogen bonds and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the hydroxy and carbonyl functionalities and are known for their biological activities.

    Pyranone Derivatives: These compounds have similar ring structures and are used in various medicinal and industrial applications.

Uniqueness

3-Acetyl-4-hydroxy-2-(3-nitrophenyl)-1,2-dihydropyrrol-5-one is unique due to the combination of its functional groups and the specific arrangement of atoms within its structure

Properties

IUPAC Name

3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1,2-dihydropyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-6(15)9-10(13-12(17)11(9)16)7-3-2-4-8(5-7)14(18)19/h2-5,10,16H,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPHOXVICRWLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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